![molecular formula C17H17F2N3O2 B2501649 3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2097863-62-0](/img/structure/B2501649.png)
3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aziridination and Cycloaddition Reactions
Research has demonstrated the utility of similar azaspiro and dihydroquinazolinone compounds in synthetic chemistry, particularly in aziridination and 1,3-dipolar cycloaddition reactions. These processes are pivotal in constructing complex and diverse molecular frameworks that can be foundational in developing new materials or biologically active molecules. The studies elucidate the stereochemical outcomes and efficiencies of these reactions, underlining their significance in synthetic strategies (H. Albar, J. Fawcett, & D. Russell, 1997).
Polymerization of Substituted Cyclic Pseudoureas
Cyclic pseudoureas bearing structural motifs related to the compound of interest have been synthesized and polymerized to form various types of polyureas. These polymers, with pendant and main-chain types, showcase the potential of these chemical frameworks in creating new polymeric materials with potentially unique properties. Such research could lead to innovations in materials science, especially in areas requiring specific molecular architectures for functionality (M. Miyamoto et al., 1995).
Design and Synthesis for Antibacterial Activity
Compounds incorporating azaspiro structures have been designed and synthesized for potent antibacterial activity against various respiratory pathogens. This research underscores the relevance of such compounds in developing new antibacterial drugs, highlighting their potential to address resistance issues in current antibiotic treatments. The investigation into these compounds' in vitro and in vivo activities provides a basis for further drug development processes (T. Odagiri et al., 2013).
EGFR Kinase Inhibition for Cancer Therapy
Azaspiro and anilinoquinazoline derivatives have been evaluated for their EGFR inhibitory activities and antitumor potency against lung cancer cell lines. These studies highlight the compound's utility in cancer research, particularly in designing new therapeutic agents targeting the EGFR pathway, a critical target in many cancers. The research demonstrates the compounds' potential efficacy and solubility improvements over existing treatments, marking a step forward in oncological drug development (Feng Zhao et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound “3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one” is currently unknown . The compound is structurally related to 1,1-Difluoro-6-azaspiro[2.5]octane
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand the downstream effects and the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-17(19)10-16(17)5-7-21(8-6-16)14(23)9-22-11-20-13-4-2-1-3-12(13)15(22)24/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYCHGGNSRLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


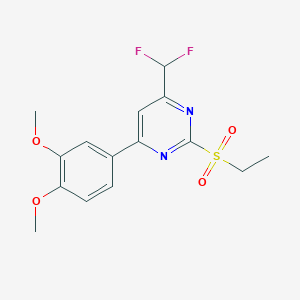
![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)
![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)
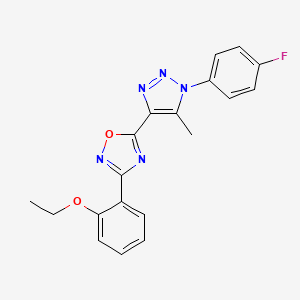
![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)
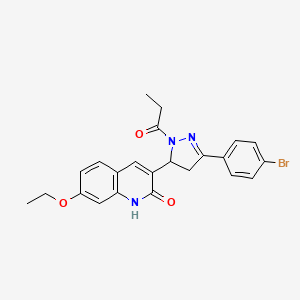
![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)
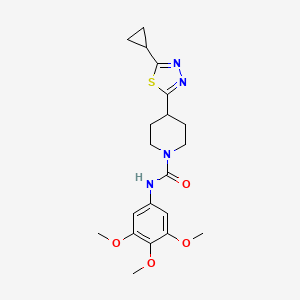
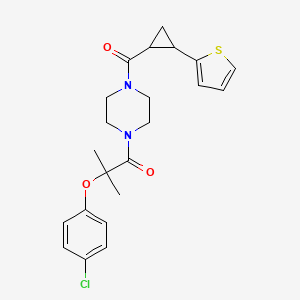

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)
